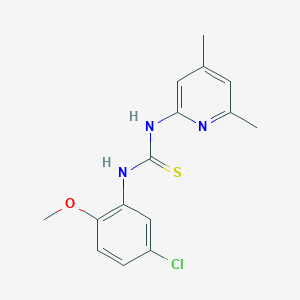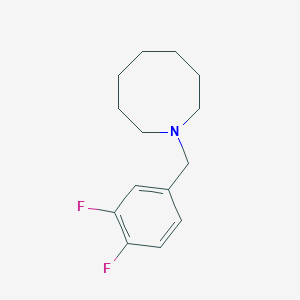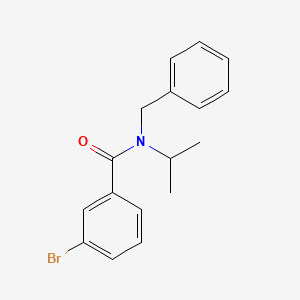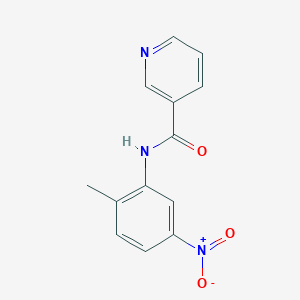
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as CMPT, is a chemical compound that belongs to the class of thioureas. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT, mTOR, and STAT3. It also induces the production of reactive oxygen species, leading to oxidative stress and cell death. In diabetes research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to activate the AMPK pathway, which plays a key role in glucose metabolism and insulin sensitivity. Inflammation research has shown that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can inhibit the NF-κB pathway, which regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It also inhibits tumor angiogenesis and metastasis, leading to the suppression of tumor growth and progression. In diabetes research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea improves glucose uptake and insulin sensitivity, leading to better glycemic control. Inflammation research has shown that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea reduces inflammation by inhibiting the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research purposes. Another advantage is its broad therapeutic potential, which makes it a versatile compound for studying various diseases. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea research. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its efficacy and safety in animal models. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which could lead to the development of more effective and specific therapies.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-pyridinecarbonyl isothiocyanate in the presence of a base. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress tumor angiogenesis and metastasis. In diabetes research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to improve glucose uptake and insulin sensitivity in insulin-resistant cells. Inflammation research has shown that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-6-10(2)17-14(7-9)19-15(21)18-12-8-11(16)4-5-13(12)20-3/h4-8H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMIUQDVAOJATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)

![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)